2-Amino-5-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-imidazol-4-one
Description
Properties
IUPAC Name |
2-amino-4-(4-fluorophenyl)-4-[(4-fluorophenyl)methyl]-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O/c17-12-5-1-10(2-6-12)9-16(14(22)20-15(19)21-16)11-3-7-13(18)8-4-11/h1-8H,9H2,(H3,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTATDJUPAABHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-5-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-imidazol-4-one is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C14H12F2N4O
- Molecular Weight : 286.27 g/mol
The structure includes a dihydro-imidazole core with fluorophenyl substituents which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of imidazole have been shown to possess activity against various bacterial strains. A study evaluated the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria, demonstrating that modifications in the phenyl rings can enhance activity against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| This compound | Moderate | High |
| Related Imidazole Derivative | High | Moderate |
The mechanism by which this compound exerts its biological effects is primarily through modulation of neurotransmitter receptors. Specifically, it has been identified as a positive allosteric modulator (PAM) of the GABA-A receptor, which plays a critical role in the central nervous system by regulating neuronal excitability . This modulation can potentially lead to therapeutic effects in conditions such as anxiety and epilepsy.
Case Study 1: Neuropharmacological Evaluation
A study investigated the neuropharmacological effects of various imidazole derivatives, including 2-amino compounds. The results indicated that these derivatives could enhance GABAergic transmission, leading to anxiolytic-like effects in animal models. The evaluation involved behavioral assays such as the elevated plus maze and open field tests, confirming the anxiolytic potential of these compounds .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, a series of imidazole derivatives were tested against common pathogens. The results demonstrated that compounds structurally similar to this compound exhibited significant inhibitory effects on bacterial growth, suggesting a promising avenue for developing new antimicrobial agents .
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise as a potential drug candidate due to its structural similarity to known pharmacophores. It has been investigated for:
- Anticancer Activity : Studies have indicated that imidazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific compound's ability to target cancer pathways is under investigation, with preliminary results suggesting efficacy against certain cancer types.
Antiviral Properties
Research indicates that compounds containing imidazole rings exhibit antiviral activities. The target mechanisms may involve interference with viral replication processes, making this compound a candidate for further antiviral drug development.
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as an electron donor or acceptor can enhance the efficiency of electronic devices.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored various imidazole derivatives' effects on cancer cell lines. The results indicated that compounds similar to 2-Amino-5-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-imidazol-4-one exhibited significant cytotoxicity against breast and lung cancer cells, suggesting potential as lead compounds for further development .
Case Study 2: Antiviral Screening
In a screening project aimed at identifying new antiviral agents, derivatives of imidazole were tested against HIV and influenza viruses. The results showed that certain modifications to the imidazole structure significantly enhanced antiviral activity, paving the way for further optimization of compounds like the target compound .
Comparison with Similar Compounds
Substituent Variations on the Imidazolone Core
2-Amino-5-(4-fluorophenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one
- Key Difference : Replacement of one 4-fluorophenylmethyl group with a 4-methoxyphenylmethyl.
- This compound was discontinued, suggesting inferior synthetic reproducibility or stability .
2-Amino-5-[(furan-2-yl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one
- Key Difference : Substitution with a furan ring and 3-methoxyphenyl group.
- Impact : The furan’s aromaticity and methoxy group alter electronic properties, possibly reducing binding affinity in hydrophobic environments. Discontinuation implies challenges in synthesis or efficacy .
Structural Simplifications
5-(4-Fluorophenyl)-1H-imidazol-2-amine
- Key Difference : Lacks the dihydroimidazolone ring and methyl-bridged fluorophenyl group.
- Used as a kinase inhibitor scaffold, but the absence of the dihydro ring may limit stability .
Halogen and Functional Group Modifications
4-(4-Fluorobenzylidene)-1-(3-chloro-4-fluorophenyl)-2-phenyl-1H-imidazol-5(4H)-one
- Key Difference : Incorporates a benzylidene group (C=CH) and chloro-fluorophenyl substituent.
- Impact : Increased planarity from the double bond enhances π-π stacking but may reduce solubility. The chloro group adds steric bulk, altering binding kinetics .
Isostructural Compounds 4 and 5
- Key Difference : Chlorophenyl (4) vs. fluorophenyl (5) substituents.
- Impact : Both exhibit identical crystal packing (P̄1 symmetry), but fluorine’s smaller van der Waals radius allows tighter intermolecular interactions. Chlorine’s larger size slightly adjusts lattice parameters, affecting solubility .
Benzimidazole Derivatives
(2-Amino-1H-benzimidazol-5-yl)-4-fluorophenyl-methanone
- Key Difference : Benzimidazole core instead of imidazolone, with a fluorophenyl ketone.
- Impact: The benzimidazole scaffold is associated with anthelmintic activity (e.g., flubendazole metabolites).
Trifluoromethyl and Nitro Substitutions
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole
- Key Difference : Trifluoromethyl group at position 5.
- Impact : The strong electron-withdrawing effect of CF₃ enhances metabolic resistance but may sterically hinder target binding. Higher logP (2.6) suggests improved lipophilicity compared to fluorophenyl analogs .
2-((4-Fluorobenzyl)thio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole
- Key Difference : Nitrophenyl and thioether substitutions.
- The thioether improves solubility but may reduce stability under oxidative conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-5-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-imidazol-4-one, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions, starting with fluorinated benzaldehyde precursors and amines. Key steps include cyclization under acidic conditions (e.g., acetic acid) and purification via recrystallization. Yield optimization requires precise control of reaction time (24–48 hours), temperature (80–100°C), and solvent systems (e.g., ethanol/water mixtures). Purity (>95%) is confirmed using HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) and NMR spectroscopy (¹H/¹³C) to verify absence of byproducts like unreacted amines or oxidation derivatives .
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemical uncertainties (e.g., diastereomerism in the imidazolone ring). For dynamic analysis, use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and NOESY to determine spatial proximity of fluorophenyl substituents. Mass spectrometry (ESI-TOF) confirms molecular weight and detects isotopic patterns indicative of fluorine atoms .
Q. What experimental designs are recommended for assessing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using a factorial design:
- Factors : pH (2.0, 7.4, 9.0), temperature (25°C, 40°C, 60°C).
- Response variables : Degradation kinetics (HPLC quantification), structural integrity (FTIR).
- Controls : Buffer solutions (phosphate, citrate) and inert atmospheres (N₂) to minimize oxidation. Sampling intervals: 0, 7, 14, 28 days .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorophenyl substituents on biological activity?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., chloro, methoxy) at the 4-fluorophenyl positions. Test in vitro against target proteins (e.g., kinases) using fluorescence polarization assays. Correlate electronic properties (Hammett σ constants) and steric bulk (molar refractivity) with IC₅₀ values. Molecular docking (AutoDock Vina) identifies key binding interactions (e.g., π-π stacking with fluorophenyl groups) .
Q. What strategies mitigate discrepancies between in vitro and in vivo pharmacological efficacy data for this compound?
- Methodological Answer : Address bioavailability issues via pharmacokinetic profiling:
- In vitro : Microsomal stability assays (CYP450 metabolism).
- In vivo : Administer via intravenous/oral routes in rodent models; quantify plasma levels using LC-MS/MS. Adjust formulations (e.g., PEGylation) to enhance solubility. Validate target engagement with PET tracers or immunohistochemistry .
Q. How can computational methods predict the environmental impact of this compound’s degradation products?
- Methodological Answer : Use QSAR models (EPI Suite) to estimate biodegradability and toxicity. Simulate hydrolysis pathways (Gaussian DFT calculations) to identify persistent intermediates. Validate experimentally via LC-QTOF-MS analysis of degradation products in simulated wastewater .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Replicate reactions under standardized conditions (solvent: DMF, base: K₂CO₃, 80°C). Use ¹⁹F NMR to track fluorine displacement kinetics. If discrepancies persist, evaluate catalyst purity (e.g., trace metals in Pd/C) via ICP-MS. Cross-validate with alternative methods (e.g., Ullmann coupling) .
Specialized Applications
Q. What derivatization strategies enhance this compound’s utility in fluorescent probes or metal-organic frameworks (MOFs)?
- Methodological Answer : Introduce ethynyl or azide groups via Sonogashira/Click chemistry for conjugation with fluorophores (e.g., BODIPY). For MOFs, coordinate the imidazolone nitrogen with Zn²⁺ or Cu²⁺ nodes; characterize porosity via BET surface area analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
